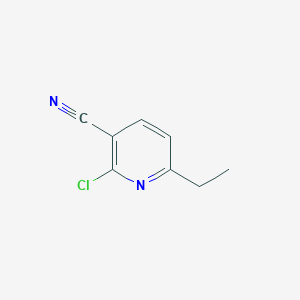

2-Chloro-6-ethylnicotinonitrile

Description

Chemical Structure and Properties 2-Chloro-6-ethylnicotinonitrile (CAS: 191220-22-1) is a substituted pyridine derivative featuring a chloro group at position 2, an ethyl group at position 6, and a nitrile moiety at position 3. Its molecular formula is C₈H₇ClN₂, with a molar mass of 166.61 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing nitrile group and halogen substituent enhance reactivity in cross-coupling and nucleophilic substitution reactions .

Properties

IUPAC Name |

2-chloro-6-ethylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-2-7-4-3-6(5-10)8(9)11-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGUUYGWPNBCAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethylnicotinonitrile typically involves the chlorination of 6-ethylnicotinonitrile. One common method includes the reaction of 6-ethylnicotinonitrile with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_8\text{N}_2 + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_7\text{ClN}_2 + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethylnicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: The nitrile group can be reduced to primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

Major Products

Nucleophilic Substitution: Substituted nicotinonitriles.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines

Scientific Research Applications

2-Chloro-6-ethylnicotinonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.

Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethylnicotinonitrile depends on its application. In medicinal chemistry, it may act as an agonist or antagonist of nicotinic acetylcholine receptors, modulating neurotransmission. The chlorine and ethyl groups influence its binding affinity and selectivity for specific receptor subtypes. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-6-ethylnicotinonitrile, highlighting substituent variations and their implications for physicochemical properties and applications:

Key Findings from Comparative Studies

Steric and Electronic Effects: The ethyl group in this compound provides moderate steric bulk compared to smaller methyl (CAS 28900-10-9) or bulkier isopropyl (CAS 108244-44-6) analogs. This balance allows for better substrate compatibility in Pd-catalyzed reactions than phenyl derivatives (CAS 43083-14-3), which may hinder catalyst accessibility . Electron-withdrawing substituents (e.g., nitrile, chloro) enhance reactivity toward nucleophiles. However, dual chloro substitution (CAS 38367-36-1) may overstabilize intermediates, slowing reaction kinetics .

Solubility and Lipophilicity :

- Lipophilicity (logP) increases with aromatic (phenyl) or branched alkyl (isopropyl) groups, making phenyl derivatives (CAS 43083-14-3) preferable for CNS-targeting drug design. In contrast, the ethyl analog offers intermediate hydrophobicity for balanced bioavailability .

- Aqueous solubility decreases with larger substituents: methyl (CAS 28900-10-9) > ethyl (CAS 191220-22-1) > isopropyl (CAS 108244-44-6) .

Biological Activity

2-Chloro-6-ethylnicotinonitrile is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant studies, case findings, and synthesizing data from diverse sources.

Chemical Structure and Properties

This compound belongs to the class of nitro-containing heterocycles. Its structure can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 202.64 g/mol

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showing a range of effectiveness depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. A study utilizing the MTT assay revealed that the compound significantly inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.4 |

| A549 | 22.1 |

The structure-activity relationship (SAR) analysis indicated that the presence of the chloro and ethyl groups enhances its cytotoxicity, making it a subject of interest for further anticancer drug development.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis.

Case Studies

- Zebrafish Embryo Toxicity Study : A study assessed the toxicity of this compound on zebrafish embryos, revealing developmental malformations at concentrations above 10 µM. The findings highlight the need for careful evaluation of its environmental impact.

- In Vivo Studies : Animal model studies have shown that administration of the compound results in reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.